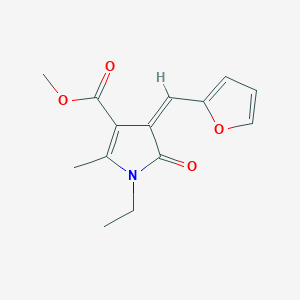

1H-Pyrrole-3-carboxylicacid,1-ethyl-4-(2-furanylmethylene)-4,5-dihydro-2-methyl-5-oxo-,methylester(9CI)

Description

This compound is a pyrrole derivative characterized by a 1-ethyl group, a 2-methyl substituent, and a 4-(2-furanylmethylene) moiety attached to a partially hydrogenated pyrrole ring. The methyl ester at position 3 enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl (4Z)-1-ethyl-4-(furan-2-ylmethylidene)-2-methyl-5-oxopyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-15-9(2)12(14(17)18-3)11(13(15)16)8-10-6-5-7-19-10/h5-8H,4H2,1-3H3/b11-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYZARSEJHVMRF-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=CC2=CC=CO2)C1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(/C(=C/C2=CC=CO2)/C1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-Pyrrole-3-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrole-3-carboxylic acid, 1-ethyl-4-(2-furanylmethylene)-4,5-dihydro-2-methyl-5-oxo-, methyl ester (9CI) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Details

- Molecular Weight : 245.26 g/mol

- IUPAC Name : Ethyl 1-(2-furanylmethylene)-4,5-dihydro-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that certain pyrrole derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 μg/mL for some derivatives .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of 1H-Pyrrole derivatives has been explored in various studies. For instance, an investigation into the cytotoxic effects of pyrrole-based compounds on cancer cell lines revealed that some derivatives exhibited a growth inhibition rate exceeding 70% against MCF-7 breast cancer cells .

| Cell Line | Compound | Inhibition (%) |

|---|---|---|

| MCF-7 | 1 | >70 |

| ZR-75-1 | 2 | >50 |

Anti-inflammatory Activity

Pyrrole derivatives have also shown promise in reducing inflammation. A study highlighted the anti-inflammatory effects of specific pyrrole compounds in animal models, demonstrating a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of pyrrole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications to the furan moiety significantly enhanced antimicrobial activity against Gram-positive bacteria.

Case Study 2: Anticancer Mechanism

In vitro studies on the anticancer mechanisms of pyrrole derivatives revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate cell cycle progression was also noted, providing insights into its potential as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrole derivatives possess significant anticancer properties. A study involving various pyrrole compounds demonstrated their ability to inhibit the growth of several cancer cell lines. For example, compounds similar to 1H-Pyrrole-3-carboxylic acid have shown promising results against human carcinoma cells, with IC50 values indicating effective cytotoxicity . The mechanism often involves targeting specific receptors associated with tumor growth.

Antimicrobial Properties

Pyrrole derivatives have also been evaluated for their antimicrobial activity. A subset of studies has reported that certain pyrrole compounds exhibit considerable inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Some pyrrole derivatives have been investigated for their anti-inflammatory properties. In vitro assays suggest that these compounds can reduce inflammatory markers in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Derivatives

a. 1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI)

- Key Differences : Replaces the 2-furanylmethylene group with a 4-(propenyloxy)phenyl substituent.

- This may enhance binding affinity to aromatic protein pockets but reduce solubility in polar solvents .

b. 1H-Pyrrole-3-carboxylicacid,2,5-dimethyl-4-phenyl-,methylester(9CI)

- Key Differences : Features a 4-phenyl group and lacks the furan or oxo functionalities.

- Impact : The phenyl group at position 4 enhances hydrophobicity, while the absence of the dihydro-oxo ring reduces hydrogen-bonding capacity. This compound is more likely to exhibit passive membrane diffusion in biological systems .

Heterocycle Modifications

a. 2-Phenyl-4-({5-[3-(trifluoromethyl)phenyl]-furan-2-yl}methylene)-1,3-oxazol-5(4H)-one

- Key Differences : Replaces the pyrrole core with an oxazolone ring. The trifluoromethyl group is a strong electron-withdrawing substituent.

- Impact : The oxazolone ring increases electrophilicity, making this compound more reactive in nucleophilic addition reactions. The CF₃ group enhances metabolic stability but may introduce toxicity risks .

b. 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI)

- Key Differences: A bicyclic pyrrolizine system replaces the monocyclic pyrrole, with a carboxylic acid instead of an ester.

- The carboxylic acid group increases water solubility but limits blood-brain barrier penetration .

Functional Group Analysis

Crystallographic and Computational Insights

Q & A

Q. Q1: What are standard synthetic routes for preparing pyrrole derivatives structurally related to the target compound, and how can they be optimized for yield?

Methodological Answer:

- Synthetic Routes : Common methods include condensation reactions (e.g., between furanyl derivatives and ethylated pyrrole precursors) under reflux conditions with acetic acid as a catalyst, followed by purification via recrystallization (e.g., ethanol as a solvent) .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to hydrazine hydrate), reaction time (6–8 hours under reflux), and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) can improve yields. Post-synthetic steps like column chromatography (silica gel, ethyl acetate/hexane eluent) enhance purity .

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- Key Techniques :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and furan/pyrrole ring vibrations .

- NMR : ¹H NMR resolves substituent environments (e.g., methyl groups at δ 1.2–1.4 ppm, furanyl protons at δ 6.3–7.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ = 392.4) and fragmentation patterns .

- Validation : Cross-referencing experimental data with computational simulations (e.g., DFT for ¹³C NMR shifts) and elemental analysis (e.g., C, H, N percentages) ensures accuracy .

Advanced Research Questions

Q. Q3: How can catalytic reductive cyclization strategies be applied to synthesize complex pyrrole-furan hybrids?

Methodological Answer:

- Palladium-Catalyzed Methods : Use Pd(OAc)₂ (5 mol%) with formic acid as a CO surrogate in DMF at 80°C to promote cyclization. This method reduces nitro intermediates to amines, enabling selective ring closure .

- Mechanistic Insight : Monitor reaction progress via TLC and isolate intermediates (e.g., nitroalkenes) to study regioselectivity. Optimize solvent polarity (e.g., THF vs. DMF) to control furan-pyrrole coupling efficiency .

Q. Q4: How should researchers resolve contradictions between experimental and computational spectral data for this compound?

Methodological Answer:

- Case Example : If experimental ¹H NMR shows unexpected splitting (e.g., diastereotopic protons), perform variable-temperature NMR to assess conformational flexibility. Compare with density functional theory (DFT)-calculated chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Elemental Analysis : Reconcile discrepancies (e.g., C% error >0.3%) by repeating combustion analysis and verifying sample dryness (e.g., lyophilization to remove solvent traces) .

Q. Q5: What are the stability challenges for this compound under varying pH and temperature conditions, and how are degradation products identified?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC-UV (C18 column, acetonitrile/water gradient). Monitor ester hydrolysis (free carboxylic acid formation at RT) .

- Degradation Pathways : Use LC-MS to identify byproducts (e.g., methyl ester cleavage yielding 1-ethyl-4-(2-furanylmethylene)pyrrole-3-carboxylic acid). Confirm structures via MS/MS fragmentation (e.g., m/z 205 → 187 loss of H₂O) .

Data Analysis and Experimental Design

Q. Q6: How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : React the methyl ester with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. Monitor conversion via GC-MS and isolate biaryl products via flash chromatography .

- Control Experiments : Test under inert (N₂) vs. aerobic conditions to assess oxidative stability. Use deuterated solvents (e.g., DMSO-d₆) to track proton exchange in reactive intermediates .

Q. Q7: What computational tools are recommended for predicting the compound’s physicochemical properties and reaction pathways?

Methodological Answer:

- Software :

- Gaussian : Optimize geometry and calculate dipole moments/pKa (B3LYP/6-311++G** level).

- ADMET Predictor : Estimate logP (2.1–2.5), solubility (<0.1 mg/mL), and CYP450 inhibition .

- Reaction Modeling : Use Schrödinger’s Maestro to simulate transition states for ester hydrolysis or furan ring functionalization .

Handling and Safety

Q. Q8: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95 mask) during powder handling .

- Storage : Store in amber vials at –20°C under argon to prevent oxidation. Label containers with hazard codes (e.g., H315 for skin irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.